Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

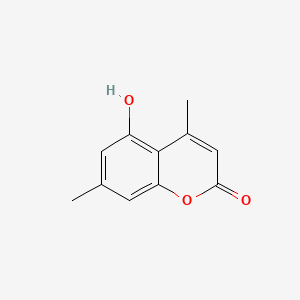

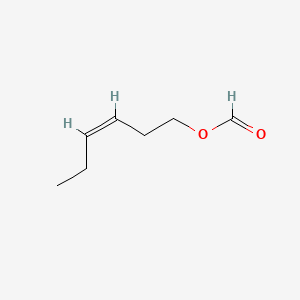

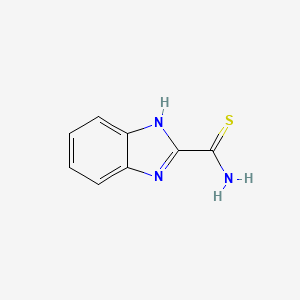

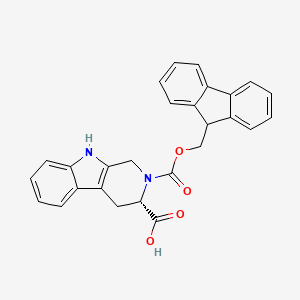

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, is a chemical compound with the molecular formula C27H22N2O4 . It has a molecular weight of 438.48 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C27H22N2O4 . The compound’s InChI representation isInChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 . Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It should be stored at 0-8°C .科学的研究の応用

Human Flavin-Containing Monooxygenases

Human flavin-containing monooxygenases (FMOs) are crucial for the detoxification and metabolic processing of various drugs and xenobiotics, including heteroatom-containing chemicals. The pharmacological and toxicological significance of FMOs lies in their ability to convert potentially harmful substances into more benign metabolites, facilitating their excretion from the body. Genetic variability and splicing variants contribute to interindividual differences in FMO-mediated metabolism, influencing drug efficacy and safety. Unlike cytochrome P450 enzymes, FMOs are not easily induced or inhibited, which minimizes the potential for adverse drug-drug interactions, offering advantages in drug design and discovery (Cashman & Zhang, 2006).

Trimethylamine N-Oxide and Cardiovascular Disease

The metabolism of dietary components like choline and l-carnitine by gut microbiota, leading to the formation of trimethylamine (TMA) and its oxidation to trimethylamine-N-oxide (TMAO) by liver FMO3, is linked to cardiovascular disease risk. TMAO levels, influenced by diet, genetic variation, and gut microbiota composition, are associated with atherothrombotic cardiovascular disease (CVD). Mechanistic insights into how TMAO and FMO3 contribute to CVD include promoting foam cell formation, deregulating cholesterol and bile acid metabolism, and impairing reverse cholesterol transport. These insights suggest potential for therapeutic manipulation of gut microbiota to improve CVD outcomes (Canyelles et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The review on the impact of carboxylic acids on microbial fermentative production highlights the challenges posed by these compounds, which can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms behind this inhibition is crucial for developing strategies to enhance microbial robustness, thereby improving the efficiency of bio-based production processes for carboxylic acids and other biorenewables (Jarboe et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

Target of Action

It’s known that this compound is a derivative of tetrahydro-β-carboline (thbc), which has been implicated in various biological activities .

Biochemical Pathways

Related compounds such as β-carbolines have been implicated in various biological processes, including cytotoxicity and insecticidal activities .

生化学分析

Biochemical Properties

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid: plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes facilitates the incorporation of the β-carboline moiety into peptides, enhancing their stability and biological activity. Additionally, This compound can interact with various proteins and other biomolecules, forming stable complexes that can be studied for their biochemical properties .

Cellular Effects

The effects of This compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, This compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, This compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that This compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced peptide stability and biological activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of peptides and other bioactive molecules. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of This compound can influence its biological activity and its interactions with other biomolecules .

特性

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHULIKSMJSELI-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204322-23-6 |

Source

|

| Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。